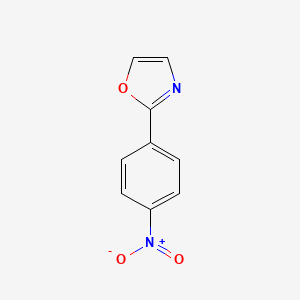

2-(4-硝基苯基)恶唑

描述

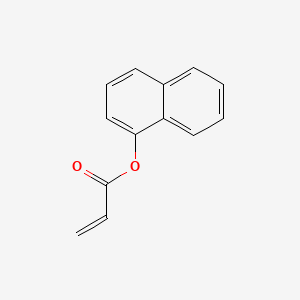

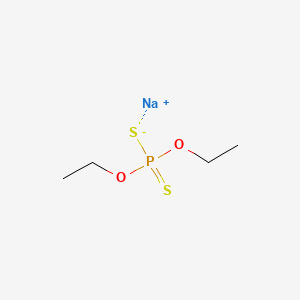

2-(4-Nitrophenyl)oxazole is an organic compound with the empirical formula C9H6N2O3 . It is commonly used in research and industrial applications . It is a derivative of oxazole, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms .

Molecular Structure Analysis

The molecular weight of 2-(4-Nitrophenyl)oxazole is 190.16 g/mol . The molecular formula is C9H6N2O3 . The SMILES string representation is [O-]N+c1ccc(cc1)-c2ncco2 .Chemical Reactions Analysis

While specific chemical reactions involving 2-(4-Nitrophenyl)oxazole are not detailed in the available sources, oxazoles in general are known to be involved in a wide range of chemical reactions . Oxazoles are a class of heterocyclic compounds that have gained attention in recent times due to their increasing importance in the field of medicinal chemistry .Physical and Chemical Properties Analysis

The density of 2-(4-Nitrophenyl)oxazole is 1.334g/cm3 . It has a boiling point of 346.23ºC at 760 mmHg . The melting point is not specified in the available sources . The flash point is 163.194ºC .科学研究应用

新型化学实体的合成

恶唑,包括 2-(4-硝基苯基)恶唑,是重要的杂环体系,被用作医药化学中合成新型化学实体的中间体 . 恶唑衍生物的取代模式在确定其生物活性方面起着至关重要的作用 .

抗菌活性

恶唑衍生物,包括 2-(4-硝基苯基)恶唑,已被发现具有抗菌活性 . 例如,合成了一系列 2-[2-(2,6-二氯苯基氨基)-苯基甲基]-3-{4-[(取代苯基) 氨基]-1,3-恶唑-2-基-}喹唑啉-4(3H)酮,并检测了它们的抗菌潜力 .

抗癌活性

恶唑衍生物在抗癌研究中显示出潜力 . 虽然没有提到 2-(4-硝基苯基)恶唑的具体抗癌活性,但考虑到该类别药物的整体活性,它是合理的。

抗炎活性

恶唑衍生物已证明具有抗炎活性 . 虽然没有提到 2-(4-硝基苯基)恶唑的具体活性,但考虑到该类别药物的整体活性,它是合理的。

抗糖尿病活性

恶唑衍生物已被发现具有抗糖尿病活性 . 虽然没有提到 2-(4-硝基苯基)恶唑的具体抗糖尿病活性,但考虑到该类别药物的整体活性,它是合理的。

抗肥胖和抗氧化活性

恶唑衍生物在抗肥胖和抗氧化研究中显示出潜力 . 虽然没有提到 2-(4-硝基苯基)恶唑在这些领域的具体活性,但考虑到该类别药物的整体活性,它是合理的。

合成应用

安全和危害

When handling 2-(4-Nitrophenyl)oxazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

作用机制

Target of Action

Oxazole derivatives, in general, have been known to interact with a wide range of biological targets due to their versatile heterocyclic nature .

Mode of Action

It is known that oxazole derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Oxazole derivatives have been reported to impact a broad range of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Oxazole derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of heterocyclic compounds like oxazoles .

生化分析

Biochemical Properties

Oxazoles, the class of compounds to which 2-(4-Nitrophenyl)oxazole belongs, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Oxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties

Molecular Mechanism

Oxazoles are known to undergo deprotonation at C2, and the resulting lithio salt exists in equilibrium with a ring-opened enolate-isonitrile, which can be trapped by silylation

属性

IUPAC Name |

2-(4-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBVYYMFLQGIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450426 | |

| Record name | 2-(4-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62882-08-0 | |

| Record name | 2-(4-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)